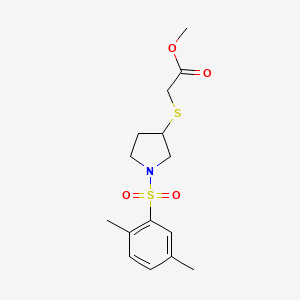

Methyl 2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

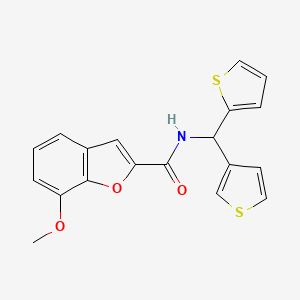

“Methyl 2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate” is a chemical compound with the molecular formula C15H21NO4S2 and a molecular weight of 343.46. It belongs to the class of compounds known as sulfonamides .

Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a sulfonyl group attached to the pyrrolidine ring, and a thioacetate group attached to the same carbon as the sulfonyl group.Aplicaciones Científicas De Investigación

Synthetic Applications and Biological Activity

Heteroannulation Reactions for Antibiotic Synthesis : Research involving the synthesis of dimethyl sulfomycinamate, an acidic methanolysis product of the sulfomycin family of thiopeptide antibiotics, demonstrates the utility of related chemical structures in creating complex antibiotics. This synthesis involved a multistep Bohlmann-Rahtz heteroannulation reaction, showcasing the compound's role in antibiotic development through intricate synthetic pathways (Bagley et al., 2005).

Antimicrobial Activity Exploration : Another study focused on the synthesis, crystal structure, and antimicrobial activity of a novel bicyclic thiohydantoin fused to pyrrolidine compound. This research highlights the potential for compounds within this chemical family to serve as the basis for developing new antimicrobial agents (Nural et al., 2018).

Ligand Synthesis for Asymmetric Catalysis : The preparation of chiral pyridine–phosphine ligands for Pd-catalyzed asymmetric allylic alkylations demonstrates the compound's relevance in synthesizing ligands that facilitate selective chemical reactions, which are crucial in producing enantiomerically pure pharmaceuticals (Uenishi & Hamada, 2001).

Ionic Liquids and Catalysis : Research on nicotinium methane sulfonate, a derivative within the same chemical family, showcases the use of such compounds in catalyzing the synthesis of pyridines, indicating their potential as environmentally friendly catalysts in organic synthesis (Tamaddon & Azadi, 2018).

Synthesis of Pyridines and Pyrimidinones : The one-pot synthesis of pyridines and the generation and trapping of dimethylenepyrimidin-4-ones in Diels-Alder and Michael additions highlight the versatility of related compounds in synthesizing a wide array of heterocyclic compounds, which are foundational structures in many pharmaceutical agents (Xiong et al., 2004); (Tomé et al., 1996).

Propiedades

IUPAC Name |

methyl 2-[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S2/c1-11-4-5-12(2)14(8-11)22(18,19)16-7-6-13(9-16)21-10-15(17)20-3/h4-5,8,13H,6-7,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHZDXLNULSTKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(C2)SCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone](/img/structure/B2679183.png)

![1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2679188.png)

![1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2679192.png)

![7-cyclopropyl-6-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2679194.png)

![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone](/img/structure/B2679197.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2679202.png)

![Methyl 1-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2679204.png)